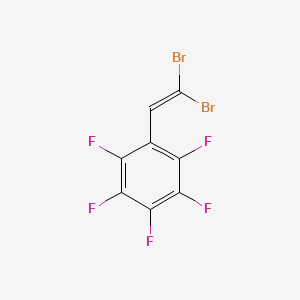
(1-Fluoro-2-iodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluoro-2-iodoethenyl)benzene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to an ethenyl group, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-2-iodoethenyl)benzene typically involves the use of cross-coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids. This reaction is carried out in the presence of catalytic amounts of palladium acetate (Pd(OAc)2) and sodium carbonate (Na2CO3), resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Fluoro-2-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with different boronic acids to form various substituted ethenylbenzenes.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate (Pd(OAc)2) and palladium chloride (Pd(PPh3)2Cl2) are commonly used catalysts.
Bases: Sodium carbonate (Na2CO3) is frequently used as a base in these reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically substituted ethenylbenzenes, which can be further functionalized for various applications .
Applications De Recherche Scientifique
(1-Fluoro-2-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Fluoro-2-iodoethenyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
2,2-Difluoro-1-iodoethenyl Tosylate: A precursor used in the synthesis of (1-Fluoro-2-iodoethenyl)benzene.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound in organic synthesis and research .
Propriétés
Numéro CAS |
204399-33-7 |
|---|---|
Formule moléculaire |
C8H6FI |
Poids moléculaire |
248.04 g/mol |
Nom IUPAC |
(1-fluoro-2-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c9-8(6-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
CTPMQUDSAMZGHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CI)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
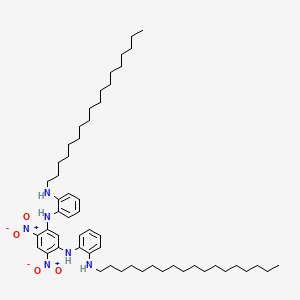
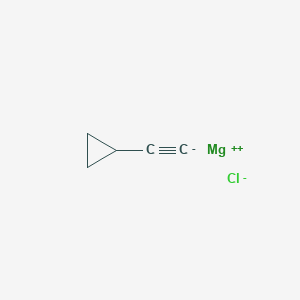
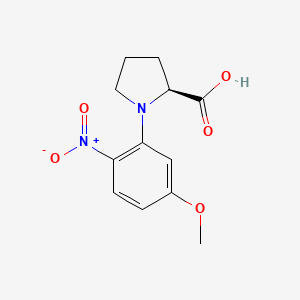

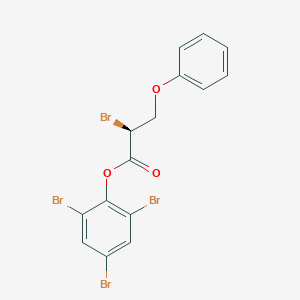
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)

![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
